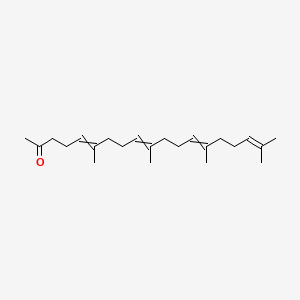
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE typically involves the cyclization of appropriate thiosemicarbazide derivatives with aldehydes under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer properties. The presence of sulfur and nitrogen atoms in the ring structure can interact with biological targets.
Medicine
Medicinal applications may include the development of new drugs or therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their unique chemical properties can enhance the performance of industrial products.
作用機序
The mechanism of action of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfur and nitrogen atoms in the ring structure can form bonds with these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Mercapto-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
Uniqueness
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is unique due to its specific substitution pattern and functional groups
特性
CAS番号 |
100747-87-3 |
|---|---|
分子式 |
C4H4N2OS2 |
分子量 |
160.2 g/mol |
IUPAC名 |
5-methyl-2-sulfanylidene-1,3,4-thiadiazole-3-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS2/c1-3-5-6(2-7)4(8)9-3/h2H,1H3 |
InChIキー |
HJTPTRHOJMZRFC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=S)S1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B8784404.png)







![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)


